N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is a small-molecule compound featuring a thiazolo[5,4-b]pyridine core fused to a substituted phenyl ring and a propionamide side chain. The thiazolo[5,4-b]pyridine moiety is a bicyclic heteroaromatic system known for its role in modulating protein-protein interactions and receptor binding, particularly in pharmacological contexts such as vasopressin receptor rescue . The 2-methyl substituent on the phenyl ring and the propionamide group are critical for its physicochemical properties and target engagement.
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-3-14(20)18-12-7-4-6-11(10(12)2)15-19-13-8-5-9-17-16(13)21-15/h4-9H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJRPVJSYWXAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmaceutical research.
Industry: The compound's unique properties make it suitable for various industrial applications, including the development of new materials, coatings, and additives.
Mechanism of Action
The mechanism by which N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 4: N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
- Key Differences :
- Replaces the 2-methylphenyl group with an unsubstituted phenyl ring.
- Substitutes propionamide with a bulkier 1-naphthamide group.
- Relevance: This compound was identified in HTS for pharmacoperone activity targeting vasopressin 2 receptor mutants . However, the naphthamide group increases molecular weight (MW: ~395 g/mol vs. ~325 g/mol for the target compound), which could affect solubility and bioavailability.
Compound T32612 (CAS: 866772-52-3)
- Structure : (R)-3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)phenyl]propionamide .
- Key Differences :
- Incorporates a 5-methoxy substitution on the thiazolo-pyridine core.
- Features a cyclopentylmethyl group and a piperazine sulfonylphenyl moiety.
- The piperazine sulfonyl group introduces polarity, increasing solubility (logP: ~2.5 vs. ~3.2 for the target compound). T32612 has been studied as a pharmacoperone with demonstrated rescue of misfolded receptors .
Compounds 6a and 11a
- Structures :
- Key Differences :
- Lack the thiazolo-pyridine core but retain the propionamide group.
- Feature tert-butyl and pyridyl substituents.
- Relevance :
Pharmacological and Physicochemical Properties
Critical Observations :
Solubility and Bioavailability :
- T32612’s piperazine sulfonyl group improves aqueous solubility (logP ~2.5) compared to the target compound’s hydrophobic methylphenyl group (logP ~3.2).
Synthetic Accessibility :
- Propionamide derivatives (e.g., 6a) are synthesized efficiently (>95% purity via LCMS), suggesting that the target compound’s synthesis is feasible with similar protocols .
Biological Activity
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 272.36 g/mol. The structural complexity allows for various modifications that can enhance its biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. A common method includes:
- Formation of Thiazolo[5,4-b]pyridine : Cyclization of appropriate precursors.
- Substitution Reactions : Introduction of the phenyl and propionamide groups.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various bacterial strains:
- Gram-positive Bacteria : Exhibits potent activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 0.21 µM to 22.9 µM depending on the strain tested .
Table 1 summarizes the antimicrobial activity of the compound against different bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 7.8 |
| Bacillus subtilis | 15.6 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 0.21 |
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrates antifungal activity against Candida species:
- Candida albicans : MIC values indicate moderate antifungal activity, suggesting potential for therapeutic applications in fungal infections .
Anticancer Potential
Recent studies have explored the anticancer properties of thiazolo[5,4-b]pyridine derivatives, including this compound:
- Cell Lines Tested : MTT assays on various cancer cell lines (e.g., HeLa and MCF-7) show promising cytotoxic effects.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit varying degrees of antibacterial activity. The most active compound showed a significant inhibition zone compared to controls .
- Anticancer Research : Another investigation focused on the cytotoxicity of thiazole derivatives against human cancer cell lines. The findings indicated that modifications to the thiazole structure could enhance anticancer properties significantly .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide, and how can purity be validated?
- Methodological Answer : The synthesis involves constructing the thiazolo[5,4-b]pyridine core, followed by coupling with a substituted phenylpropionamide. Key challenges include regioselectivity in thiazole ring formation and avoiding side reactions during amide bond formation. Purity validation requires orthogonal techniques:
- HPLC/MS : Confirm molecular weight and detect impurities (e.g., Example 10 in PCT patents uses HPLC/MS for structural confirmation) .
- 1H NMR : Verify substituent integration ratios (e.g., Example 11 uses 1H NMR to confirm substituent positions) .
- Elemental Analysis : Ensure stoichiometric purity.
Q. How is the compound structurally characterized using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and thiazole regions. For example, Example 12 in PCT patents reports chemical shifts for methyl and propionamide groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns.
- IR Spectroscopy : Detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
Advanced Research Questions
Q. How can conflicting reports about biological targets (e.g., sirtuin vs. CB2 receptor) be resolved?
- Methodological Answer :
- Orthogonal Binding Assays : Use surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) for thermodynamic validation. Compare results to literature (e.g., sirtuin modulation in vs. CB2 activity in ) .
- Gene Knockdown/CRISPR : Silencing putative targets (e.g., SIRT1 or CNR2) in cellular assays to observe phenotypic changes.
- Structural Docking : Perform molecular docking against both targets (e.g., using PDB structures like 6JG for thiazolo-pyridine interactions) .
Q. What experimental models are suitable for studying its epigenetic modulation via sirtuin pathways?
- Methodological Answer :
- In Vitro :
- Sirtuin Activity Assays : Fluorometric/deacetylase assays using recombinant SIRT1/2 (e.g., cites sirtuin modulation for chromatin remodeling) .
- Cell Lines : Use cancer (e.g., HCT-116) or diabetic models (e.g., INS-1 β-cells) to assess gene expression (e.g., p53, FOXO1).
- In Vivo :
- Animal Models : High-fat-diet-induced diabetic mice or xenograft tumor models to evaluate metabolic or antitumor effects.
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Core Modifications : Replace thiazolo[5,4-b]pyridine with oxadiazole (Example 10) or isoquinoline (Example 11) to assess target selectivity .
- Substituent Optimization : Vary methyl/propionamide groups (e.g., shows tert-butyl and trifluoromethyl groups enhance CB2 binding) .
- Pharmacophore Mapping : Use 3D-QSAR to correlate electronic (e.g., logP) and steric parameters with activity.
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data across studies be addressed?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT vs. ATP-based viability assays).
- Metabolic Profiling : Assess liver microsomal stability to rule out metabolite interference.
- Batch Consistency : Compare purity certificates (e.g., highlights variability in thiazolo-pyridine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
